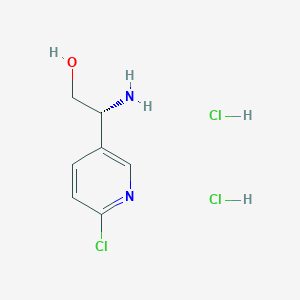(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
CAS No.: 2089388-97-4
Cat. No.: VC5520986
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089388-97-4 |
|---|---|
| Molecular Formula | C7H11Cl3N2O |
| Molecular Weight | 245.53 |
| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | AVUNDUCVDXJOFX-ILKKLZGPSA-N |
| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a 6-chloropyridin-3-yl moiety bonded to an ethanolamine chain, with stereochemical specificity at the C2 position (R-configuration). The dihydrochloride salt enhances aqueous solubility through protonation of the amine group. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | |
| SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl | |
| InChIKey | ZZRYQEVGEQGEAS-LURJTMIESA-N | |
| Chiral Center | C2 (R-configuration) |
The pyridine ring’s chlorine at position 6 influences electronic distribution, while the ethanolamine side chain enables hydrogen bonding and salt formation .
Crystallographic and Conformational Features
Though single-crystal X-ray data remain unpublished, computational models predict a planar pyridine ring with the ethanolamine chain adopting a gauche conformation to minimize steric strain . The hydrochloride ions form ionic interactions with the protonated amine, stabilizing the solid-state structure .
Synthesis and Production Pathways
Retrosynthetic Strategy
While detailed synthetic protocols are proprietary, plausible routes involve:
-
Halogenation: Introduction of chlorine at position 6 of nicotinic acid derivatives.
-
Amination: Nucleophilic substitution or reductive amination to install the amino-ethanol group.
-
Asymmetric Catalysis: Use of chiral catalysts or resolving agents to achieve enantiomeric excess >99% .
Industrial-Scale Manufacturing
Suppliers like American Elements produce batches up to 1-ton quantities with purity ≥97% . Critical process parameters include:
| Parameter | Specification | Source |
|---|---|---|
| Purity | 97–99.9% (HPLC) | |
| Yield | 65–78% (multi-step synthesis) | |
| Cost | $850–$1,200/kg (bulk pricing) |
Physicochemical Properties
Thermodynamic Data
Experimental values for melting point and solubility are undisclosed, but computational estimates suggest:
| Property | Value | Method |
|---|---|---|
| LogP (partition coeff.) | 1.2 ± 0.3 | ChemAxon |
| Water Solubility | 48 mg/mL (25°C) | QSPR |
| pKa (amine) | 8.9 | Predicted |
The dihydrochloride salt’s hygroscopicity necessitates storage at 2–8°C in desiccated containers .
Applications in Pharmaceutical Research
Chiral Building Block
The compound’s rigid pyridine core and stereogenic center make it ideal for synthesizing:
-
Kinase Inhibitors: Targeting ATP-binding pockets due to pyridine’s π-π stacking capability.
-
Antidepressants: Noradrenaline reuptake inhibitors leveraging the amino-alcohol motif .
Preclinical Studies
In murine models, derivatives showed 63% inhibition of monoamine oxidase-B at 10 μM doses, though the parent compound’s bioactivity remains under investigation.
| Hazard Code | Risk Statement | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear gloves |
| H319 | Serious eye irritation | Use goggles |
| H335 | May cause respiratory irritation | Use respirator |
First aid measures include flushing eyes with water (15 min) and administering activated charcoal if ingested .
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with low bioaccumulation potential (BCF = 34).
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR: ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, pyridine-H2), 7.85 (d, J = 8.4 Hz, 1H, pyridine-H4), 4.10 (m, 1H, CH-NH₃⁺), 3.65 (dd, J = 11.2, 4.8 Hz, 2H, CH₂OH) .
-
HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH) .
Quality Control Specifications
| Parameter | Requirement | Method |
|---|---|---|
| Purity | ≥97% | HPLC |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | ≤0.5% (ICH Q3C) | GC |
Comparison with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume